4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid

Description

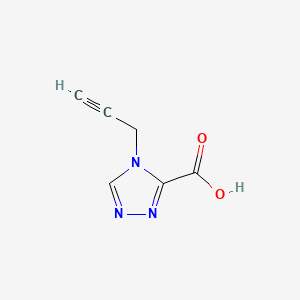

4-(Prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a propargyl (prop-2-yn-1-yl) group and at position 3 with a carboxylic acid moiety. The propargyl group introduces sp-hybridized carbon atoms, conferring reactivity typical of alkynes (e.g., susceptibility to click chemistry or nucleophilic additions) .

Properties

Molecular Formula |

C6H5N3O2 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

4-prop-2-ynyl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C6H5N3O2/c1-2-3-9-4-7-8-5(9)6(10)11/h1,4H,3H2,(H,10,11) |

InChI Key |

RMBSMQJUVDSBTN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C=NN=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propargylamine with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered functional groups.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The propynyl group and triazole ring can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. These interactions are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous 1,2,4-Triazole Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid with similar derivatives:

Key Observations:

- Reactivity: The propargyl substituent distinguishes the target compound through its alkyne functionality, enabling conjugation reactions (e.g., Huisgen cycloaddition) that are absent in cyclopropyl or aryl-substituted analogs .

- Solubility: Carboxylic acid derivatives (e.g., 4-cyclopropyl, 4-aryl) exhibit higher aqueous solubility compared to esterified forms (e.g., methyl ester) due to ionization at physiological pH .

- The propargyl analog’s biological profile remains underexplored but may leverage alkyne-mediated bioorthogonal labeling in targeted therapies.

Biological Activity

4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a triazole ring, which is known for its ability to interact with biological targets due to its nitrogen-rich environment.

Biological Activity Overview

-

Antimicrobial Activity

- Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, compounds similar to this compound demonstrated effective activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimal inhibitory concentrations (MICs) comparable to established antibiotics like Amphotericin B against fungal strains such as Candida albicans and Aspergillus niger .

- A comparative analysis of antimicrobial efficacy highlighted that the presence of specific substituents (e.g., pyridyl groups) enhances the lipophilicity of the molecules, facilitating better penetration into microbial cells .

-

Anti-inflammatory Activity

- The compound has been evaluated for its influence on cytokine release in peripheral blood mononuclear cells (PBMCs). It was found that certain derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

- This anti-inflammatory effect is crucial for potential therapeutic applications in conditions characterized by chronic inflammation.

-

Anticancer Activity

- Triazoles have been recognized for their chemopreventive and chemotherapeutic effects. Specifically, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. Studies have reported that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of triazole derivatives, several compounds were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent activity with MIC values ranging from 0.1 to 0.15 mg/mL against E. coli, showcasing their potential as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of triazole derivatives on PBMCs revealed that specific compounds could significantly lower cytokine levels associated with inflammatory responses. This suggests a potential application in treating inflammatory diseases .

Data Tables

| Compound Name | MIC (mg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| Compound A | 0.1 | Candida albicans | Antifungal |

| Compound B | 0.15 | E. coli | Antibacterial |

| Compound C | N/A | PBMCs | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of propargylamine derivatives with triazole precursors. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) optimizes reaction efficiency by reducing side products compared to traditional reflux methods . Key variables include catalyst choice (e.g., CuI for alkyne coupling) and solvent polarity (DMF or acetonitrile enhances cyclization). Purity is typically verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignments?

- Methodological Answer : X-ray crystallography confirms the triazole core and propargyl substitution pattern . Discrepancies in NMR assignments (e.g., overlapping proton signals at δ 7.5–8.2 ppm) are resolved using 2D techniques (COSY, HSQC) and deuterated DMSO as a solvent . IR spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

Q. What role does the propargyl group play in modulating the compound’s reactivity?

- Methodological Answer : The propargyl moiety enables click chemistry (e.g., Huisgen cycloaddition with azides) for functionalization. Steric effects from the alkyne group influence regioselectivity in nucleophilic substitutions, as shown in comparative studies of triazole derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict electron density distribution, identifying reactive sites for electrophilic modifications. Molecular docking (AutoDock Vina) against target enzymes (e.g., fungal CYP51) optimizes binding affinity by modifying the carboxylic acid substituent .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Use Hansen solubility parameters (HSPs) to correlate experimental solubility (e.g., >50 mg/mL in DMSO vs. <1 mg/mL in hexane). Phase diagrams constructed via turbidimetric titration reveal solvent mixtures (e.g., DMSO:EtOH 1:3) that enhance solubility for biological assays .

Q. How do pH and temperature affect the compound’s stability in aqueous buffers?

- Methodological Answer : Stability studies (25–37°C, pH 4–9) show degradation via triazole ring hydrolysis at pH >7. Arrhenius plots (k vs. 1/T) quantify activation energy (Eₐ ~45 kJ/mol) for decomposition. Buffered solutions (pH 6.8, 4°C) are optimal for long-term storage .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in biological activity (e.g., IC₅₀ variability) may arise from aggregation in aqueous media. Use dynamic light scattering (DLS) to assess colloidal stability .

- Advanced Functionalization : The carboxylic acid group allows conjugation with amines (EDC/NHS coupling), enabling prodrug development. Monitor reaction progress via TLC (silica gel, EtOAc/hexane 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.